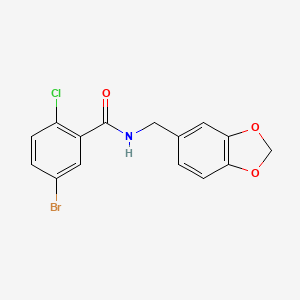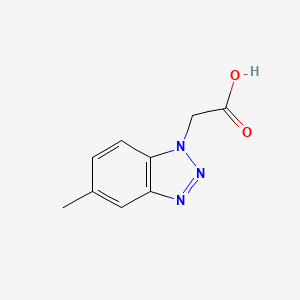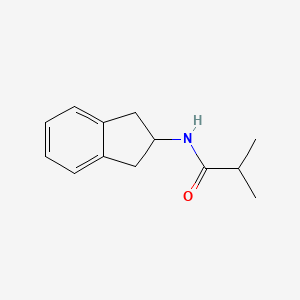![molecular formula C22H22ClNO4S2 B4548619 (5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4548619.png)
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Vue d'ensemble
Description
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H22ClNO4S2 and its molecular weight is 464.0 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is 463.0678782 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : These compounds are synthesized through various chemical reactions, involving the condensation and cyclocondensation processes, which are foundational in producing thiazolidinone derivatives with potential biological activities. The synthesis processes often involve the reaction of specific benzylidene analogs with mercapto acetic acid or other chemical reagents to form the desired thiazolidinones, highlighting the versatility and synthetic accessibility of these compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Characterization and Structural Analysis : The structural features of these compounds are meticulously characterized using spectroscopic methods such as 1H NMR, IR, Mass spectral data, and elemental analysis. This thorough characterization is crucial for understanding the chemical nature and potential reactivity of these compounds, forming the basis for their application in various fields (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).
Applications in Scientific Research
Antimicrobial Activity : Several studies have demonstrated the antimicrobial potential of thiazolidinone derivatives. These compounds exhibit significant activity against a variety of microbial strains, including bacteria and fungi, suggesting their potential use as antimicrobial agents in medical and pharmaceutical applications (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Anticancer and Antiangiogenic Effects : The derivatives of thiazolidin-4-one have been studied for their anticancer and antiangiogenic activities, demonstrating significant potential in inhibiting tumor growth and tumor-induced angiogenesis. These findings highlight the therapeutic potential of thiazolidinone derivatives in cancer treatment, offering a promising avenue for the development of new anticancer drugs (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Molecular Docking Studies : Molecular docking studies are conducted to understand the interaction between thiazolidinone derivatives and various biological targets, such as enzymes or receptors. These studies are instrumental in identifying potential applications of these compounds in drug design and development, providing insights into their mechanism of action at the molecular level (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).
Propriétés
IUPAC Name |
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4S2/c1-3-26-19-13-15(14-20-21(25)24(2)22(29)30-20)5-10-18(19)28-12-4-11-27-17-8-6-16(23)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXYDJGKWIIGF-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-CHLOROPHENYL)-2-({4-ETHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4548547.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4548561.png)
![1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4548581.png)

![2,2-dibromo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B4548591.png)

![2-[[5-(benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodo-2-propan-2-ylphenyl)acetamide](/img/structure/B4548615.png)

![2-cyano-N-(2,5-dimethoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4548629.png)
![N-benzyl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4548633.png)

![1-(6-Methylpyridin-2-yl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4548647.png)

